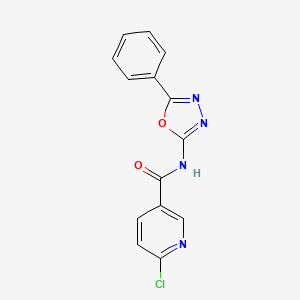![molecular formula C11H10N2O2S B7567328 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone is a chemical compound with various applications in scientific research. This compound is commonly referred to as THIP or gaboxadol and has been extensively studied for its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
THIP acts as a positive allosteric modulator of the GABA(A) receptor, which enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel. This results in hyperpolarization of the neuron and inhibition of neuronal firing, leading to the anxiolytic, sedative, and anticonvulsant effects of THIP.
Biochemical and Physiological Effects
THIP has been shown to have various biochemical and physiological effects, including the enhancement of GABAergic neurotransmission, the modulation of ion channel activity, and the regulation of gene expression. THIP has been shown to increase the expression of GABA(A) receptor subunits in the brain, leading to long-term changes in GABAergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
THIP has several advantages for lab experiments, including its selectivity for the GABA(A) receptor, its well-characterized mechanism of action, and its ability to cross the blood-brain barrier. However, THIP also has several limitations, including its short half-life, its potential for tolerance and dependence, and its potential for side effects such as dizziness and sedation.
Zukünftige Richtungen
There are several future directions for research on THIP, including the development of more selective agonists of the GABA(A) receptor, the investigation of the long-term effects of THIP on GABAergic neurotransmission, and the exploration of the potential therapeutic effects of THIP on other neurological disorders. Additionally, further research is needed to understand the potential side effects of THIP and to develop strategies to minimize these effects.
Synthesemethoden
THIP can be synthesized in several ways, including the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by the reaction with 2-amino-5-chloropyridine. Alternatively, THIP can be synthesized by the reaction of 2-aminothiophene with ethyl 2-chloroacetate, followed by the reaction with 2-amino-5-chloropyridine. Both methods involve the use of various reagents and solvents and require careful monitoring of reaction conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
THIP has been extensively studied for its potential therapeutic effects on various neurological disorders, including anxiety, sleep disorders, and epilepsy. THIP is a selective agonist of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic neurotransmission, THIP has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. THIP has also been shown to improve sleep quality and reduce sleep latency in clinical trials.
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(9-2-5-15-12-9)13-4-1-10-8(7-13)3-6-16-10/h2-3,5-6H,1,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAATTJHBWJEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)


![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)

![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
